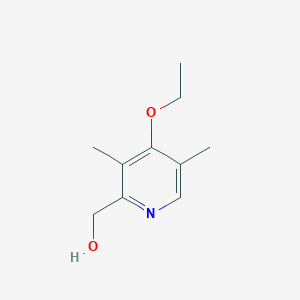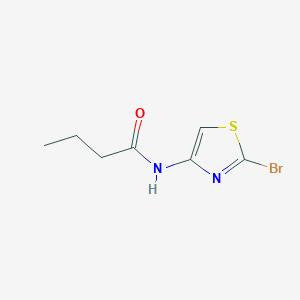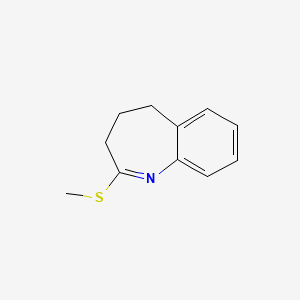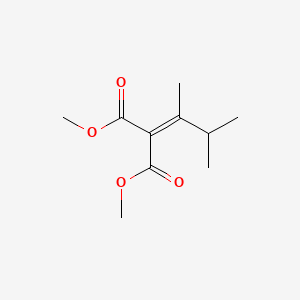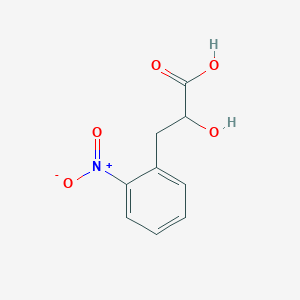
2-Hydroxy-3-(2-nitrophenyl)propanoic acid
概要
説明
Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid is an organic compound with the molecular formula C9H9NO5. It is a member of the alpha-hydroxy acid family, which are known for their applications in various fields such as cosmetics, pharmaceuticals, and organic synthesis. This compound features both a hydroxy group and a nitro group attached to a benzene ring, making it a versatile intermediate in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid can be synthesized through several methods. One common approach involves the nitration of alpha-hydroxybenzenepropanoic acid using nitric acid in the presence of sulfuric acid. The reaction typically requires controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid often involves large-scale nitration processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and to handle the exothermic nature of the nitration reaction. The use of mixed acid systems (nitric acid and sulfuric acid) is common to achieve high yields and purity .
化学反応の分析
Types of Reactions
Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, Iron powder (Fe) in acidic medium
Substitution: Halogens (Cl2, Br2), Sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Formation of alpha-keto-2-nitrobenzenepropanoic acid
Reduction: Formation of alpha-hydroxy-2-aminobenzenepropanoic acid
Substitution: Formation of halogenated or sulfonated derivatives of the benzene ring
科学的研究の応用
Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins
作用機序
The mechanism of action of Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid involves its interaction with biological molecules. The hydroxy group can form hydrogen bonds with proteins and enzymes, potentially altering their structure and function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. These interactions can affect molecular targets such as enzymes, receptors, and DNA, influencing cellular pathways and processes .
類似化合物との比較
Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid can be compared with other alpha-hydroxy acids such as glycolic acid, lactic acid, mandelic acid, and citric acid. These compounds share the common feature of having a hydroxy group adjacent to a carboxylic acid group, but they differ in their additional functional groups and molecular structures .
Similar Compounds
Glycolic Acid: Known for its use in skincare products for exfoliation and anti-aging.
Lactic Acid: Commonly used in food preservation and cosmetics.
Mandelic Acid: Used in chemical peels and for treating acne.
Citric Acid: Widely used as a food additive and in cleaning products.
Conclusion
Alpha-Hydroxy-2-Nitrobenzenepropanoic Acid is a versatile compound with significant applications in various fields. Its unique combination of functional groups allows it to participate in diverse chemical reactions, making it valuable in synthetic chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in scientific research and industrial applications.
特性
分子式 |
C9H9NO5 |
|---|---|
分子量 |
211.17 g/mol |
IUPAC名 |
2-hydroxy-3-(2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9NO5/c11-8(9(12)13)5-6-3-1-2-4-7(6)10(14)15/h1-4,8,11H,5H2,(H,12,13) |
InChIキー |
IEHZEDWCLJYWMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
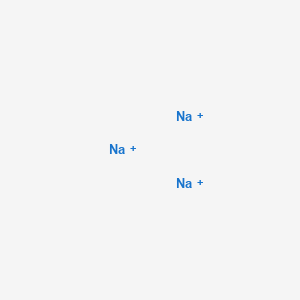
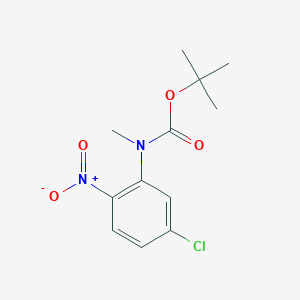
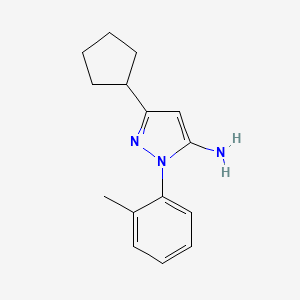
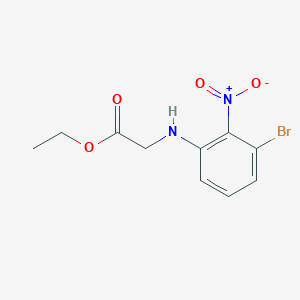
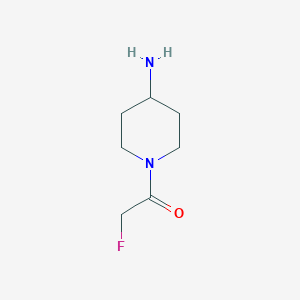
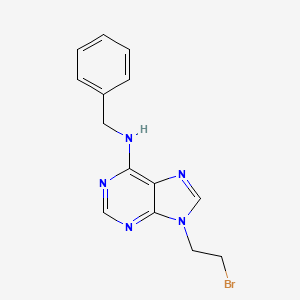
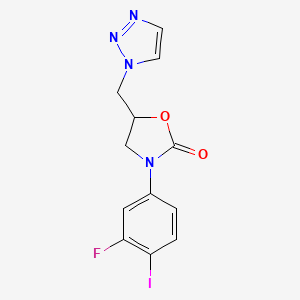
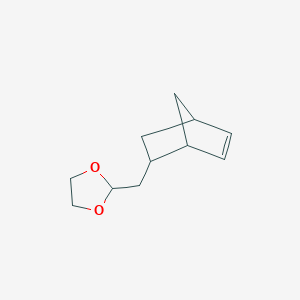
![1-[4-Oxo-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-6-yl]ethyl acetate](/img/structure/B8492442.png)
